1,2,3,4,5,6-Hexahydro-1-benzazocine hydrochloride
Overview
Description
1,2,3,4,5,6-Hexahydro-1-benzazocine hydrochloride is an organic compound with the CAS Number: 1354951-27-1 . It is a powder at room temperature . The IUPAC name for this compound is 1,2,3,4,5,6-hexahydro-1-benzazocine hydrochloride . The InChI code for this compound is 1S/C11H15N.ClH/c1-2-6-10-7-3-4-8-11(10)12-9-5-1;/h3-4,7-8,12H,1-2,5-6,9H2;1H .
Molecular Structure Analysis
The molecular structure of 1,2,3,4,5,6-Hexahydro-1-benzazocine hydrochloride consists of two piperidine rings in the molecule that have the chair conformation . The molecules are linked in endless chains along the c-axis by N + ···Cl − and Cl − ···H 2 O···Cl − hydrogen bonds .Physical And Chemical Properties Analysis
1,2,3,4,5,6-Hexahydro-1-benzazocine hydrochloride appears as a powder at room temperature . It has a molecular weight of 197.71 . The compound’s InChI key is YRPMNVSJYGEGTP-UHFFFAOYSA-N .Scientific Research Applications
Chemistry and Biological Activity of 3-Benzazepines
This review highlights the structure-activity relationships of 3-benzazepines, a class closely related to benzazocines. It was found that certain derivatives were cytotoxic to human leukemia cells, with specific compounds showing higher activity than dopamine. These compounds also showed potential in DNA interaction and multidrug resistance reversal, indicating their significance in cancer research and therapy development (Kawase, Saito, & Motohashi, 2000).
1,2-Oxazines and Benzoxazines Research
The synthesis and applications of 1,2-oxazines and benzoxazines, which share structural similarities with benzazocines, were reviewed. These compounds are critical in the development of novel chemical entities with potential applications in material science and drug development (Sainsbury, 1991).
2,3-Benzodiazepine-related Compounds
This review focuses on 2,3-benzodiazepine derivatives, emphasizing their importance in medicinal chemistry due to their broad biological activities. The synthesis and applications of various benzodiazepine analogues, including those with potential anticancer, antibacterial, and other therapeutic effects, were summarized (Földesi, Volk, & Milen, 2018).
Triazine Compounds in Medicinal Chemistry
The review on triazine compounds highlights their wide spectrum of biological activities, including antibacterial, antifungal, anti-cancer, and anti-inflammatory properties. Triazines, by virtue of their structural versatility, play a significant role in the design of new drugs, showcasing the potential for developing future pharmaceuticals (Verma, Sinha, & Bansal, 2019).
Benzoxazinoids in Plant Defence
This study reviews benzoxazinoids, which are plant defence metabolites with potential as antimicrobial scaffolds. While not directly related to benzazocines, the research into benzoxazinoids underscores the importance of natural compounds in developing new antimicrobial agents (de Bruijn, Gruppen, & Vincken, 2018).
Safety And Hazards
properties
IUPAC Name |
1,2,3,4,5,6-hexahydro-1-benzazocine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N.ClH/c1-2-6-10-7-3-4-8-11(10)12-9-5-1;/h3-4,7-8,12H,1-2,5-6,9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRPMNVSJYGEGTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=CC=CC=C2NCC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,4,5,6-Hexahydro-1-benzazocine hydrochloride | |
CAS RN |
1354951-27-1 | |
Record name | 1-Benzazocine, 1,2,3,4,5,6-hexahydro-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1354951-27-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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